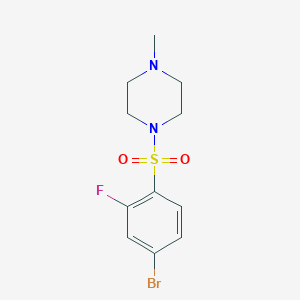

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine” is a chemical compound. It’s likely to be an organic compound given the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), bromine (Br), and fluorine (F) in its structure .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions with sulfonyl chlorides, amines, and halogenated compounds .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

- Resolution and Asymmetric Synthesis : The compound has been used in the resolution of the nonsteroidal antiandrogen ICI 176334, and its structure and the absolute configuration of the active enantiomer were determined through chromatographic separation and asymmetric synthesis methods (Tucker & Chesterson, 1988).

- Synthesis of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, including variants of the 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, were synthesized and evaluated for their acaricidal activity. Some derivatives exhibited significant activity against various mites (Suzuki et al., 2021).

Biological Evaluation and Activity

- Antibacterial and Antifungal Activities : Various derivatives of the compound have shown moderate to significant antibacterial activity against different bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).

- Anticancer Activity : A derivative, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated significant anticancer activity against certain cancer cells, showing potential in oncological research (Miao et al., 2010).

Radiotherapy and Pharmacology

- Radiation Mitigation : Research has indicated that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, a related compound, can mitigate gastrointestinal acute radiation syndrome by activating the Hedgehog signaling pathway, expanding the intestinal stem cell pool, and improving regeneration after radiation exposure (Duhachek-Muggy et al., 2019).

Additional Applications

- Synthesis of Novel Ligands and Metal Complexes : The compound has been used in the synthesis of new ligands and their transition metal complexes, indicating its utility in the field of organometallic chemistry and potential applications in material science (Chohan & Shad, 2011).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACKFHRBNHCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)